molecular formula C16H11BrN2 B372629 4-Bromo-2,6-diphenylpyrimidine CAS No. 40734-24-5

4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629
CAS No.: 40734-24-5
M. Wt: 311.18g/mol
InChI Key: IJXDLFJKGQNBEJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diphenylpyrimidine is an organic compound with the molecular formula C16H11BrN2. It is characterized by a pyrimidine ring substituted with bromine and phenyl groups at the 2 and 6 positions. This compound is a white to almost white crystalline solid and is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-diphenylpyrimidine can be synthesized through a bromination reaction. The typical method involves reacting 2,6-diphenylpyrimidine with a brominating agent such as tetrabromomethane in the presence of a chlorinated hydrocarbon solvent. The reaction mixture is heated until the reaction is complete, followed by crystallization and purification to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Scientific Research Applications

4-Bromo-2,6-diphenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4,6-diphenylpyrimidine
  • 4,6-Diphenylpyrimidine
  • 2,4,6-Trichloropyrimidine

Comparison: 4-Bromo-2,6-diphenylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution and coupling reactions, providing a versatile platform for further functionalization .

Properties

IUPAC Name

4-bromo-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXDLFJKGQNBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40734-24-5
Record name 4-Bromo-2,6-diphenylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the reaction mechanism of 4-bromo-2,6-diphenylpyrimidine with potassium amide in liquid ammonia?

A1: Contrary to expectations, the amination of this compound with potassium amide in liquid ammonia at -33°C does not proceed via the ANRORC mechanism. Instead, evidence suggests an EA (Elimination-Addition) and/or AE (Addition-Elimination) mechanism is responsible for the formation of the 4-amino derivative [].

Q2: How does the reaction of 4,5-dibromo-2,6-diphenylpyrimidine with potassium amide differ from the mono-bromo derivative?

A2: When 4,5-dibromo-2,6-diphenylpyrimidine reacts with potassium amide under the same conditions, a mixture of 4-amino-5-bromo-2,6-diphenylpyrimidine and 4-amino-2,6-diphenylpyrimidine is produced. Interestingly, approximately 20% of the 4-amino-5-bromo-2,6-diphenylpyrimidine formation is attributed to the ANRORC mechanism, showcasing a difference in reactivity compared to the mono-bromo compound [].

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